molecular formula C11H18N4O2 B11760145 tert-Butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}carbamate

tert-Butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}carbamate

Cat. No.: B11760145
M. Wt: 238.29 g/mol
InChI Key: IALMVKQIXKPQNO-UHFFFAOYSA-N
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Description

tert-Butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}carbamate is a chemical compound that belongs to the class of pyrazolopyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}carbamate typically involves the reaction of pyrazolopyrazine derivatives with tert-butyl carbamate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

tert-Butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}carbamate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}carbamate is unique due to its specific pyrazolopyrazine core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H18N4O2

Molecular Weight

238.29 g/mol

IUPAC Name

tert-butyl N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)carbamate

InChI

InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)13-9-6-8-7-12-4-5-15(8)14-9/h6,12H,4-5,7H2,1-3H3,(H,13,14,16)

InChI Key

IALMVKQIXKPQNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN2CCNCC2=C1

Origin of Product

United States

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